5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Drugs and Chemical Compounds : This compound is a significant intermediate in the synthesis of various drugs. Liu et al. (2015) describe a method for synthesizing a related triazole derivative, 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, which is useful for drug synthesis Liu et al.. Similarly, Shtabova et al. (2005) investigate 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid's structure and properties, including its reaction with methyl iodide and its conversion into acid chloride and substituted amide Shtabova et al..
Luminescence and Decarboxylation Studies : Zhao et al. (2014) discuss the synthesis of complexes with 1,2,3-triazole derivatives, including 5-methyl-1-phenyl-1H-1,2,3-triazole, and examine their luminescence and in situ solvothermal decarboxylation Zhao et al..
Antimicrobial Activity : Holla et al. (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity. These compounds, including variants like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, showed promising results in inhibiting bacterial growth Holla et al..
Catalytic Applications and Inhibitor Synthesis : Bhat et al. (2016) discuss the synthesis of triazolyl pyrazole derivatives as potential antimicrobial agents and their catalytic properties. These compounds, including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde, show a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities Bhat et al..
Fluorescence Probing : He et al. (2020) developed a fluorescence probe for mercury ions using a derivative of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This probe exhibited a significant increase in fluorescence intensity in the presence of Hg2+ ions, enabling naked-eye detection and potential use in biological systems He et al..
properties
IUPAC Name |
5-methyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSKFTJERVLCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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